6-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula and a CAS number of 128583-07-3. It is classified as a sulfonyl chloride, which is an important functional group in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound features a fluorine atom at the 6-position of the pyridine ring and a sulfonyl chloride group at the 2-position, contributing to its reactivity and utility in various chemical reactions.
The synthesis of 6-Fluoropyridine-2-sulfonyl chloride typically involves two main steps: fluorination of pyridine derivatives followed by sulfonylation.
6-Fluoropyridine-2-sulfonyl chloride participates in several types of chemical reactions:
The mechanism of action for 6-Fluoropyridine-2-sulfonyl chloride primarily involves its reactivity due to the presence of the sulfonyl chloride group, which is highly electrophilic.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClFNO₂S |
| Molecular Weight | 195.60 g/mol |
| Melting Point | 50-55 °C |
| Boiling Point | Moderate (not specified) |
| Solubility | Soluble in organic solvents |
6-Fluoropyridine-2-sulfonyl chloride has diverse applications in scientific research:
6-Fluoropyridine-2-sulfonyl chloride (CAS: 128583-07-3) is systematically named according to IUPAC conventions, reflecting its pyridine ring substituted at the 6-position with fluorine and at the 2-position with a sulfonyl chloride (–SO₂Cl) group. Its molecular formula is C₅H₃ClFNO₂S, with a molecular weight of 195.60 g/mol [2] [5]. Key identifiers include:
O=S(C1=NC(F)=CC=C1)(Cl)=O [5] ZYYNYUDHGGZBOB-UHFFFAOYSA-N [5]The structure features a planar pyridine ring where the electron-withdrawing sulfonyl chloride group adjacent to the nitrogen enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols). Computational descriptors include a topological polar surface area (TPSA) of 47.03 Ų and a logP value of 1.15, indicating moderate lipophilicity [2]. Table 1: Physicochemical Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₅H₃ClFNO₂S | |
| Molecular Weight | 195.60 g/mol | |
| CAS Registry Number | 128583-07-3 | |
| Purity (Commercial) | ≥95–98% | |
| Storage Conditions | –20°C, sealed, dry | |
| Boiling Point | Not reported | [3] [5] |
Sulfonyl chlorides emerged as pivotal reagents in the 20th century, with 6-fluoropyridine-2-sulfonyl chloride representing advances in heterocyclic sulfonyl halide synthesis. Early routes relied on direct chlorosulfonation of pyridines using aggressive agents like ClSO₃H, but this often led to regioselectivity issues and decomposition . The development of modern catalysts (e.g., Pyry-BF₄) enabled milder conversions of sulfonamides to sulfonyl chlorides, which could then be transformed into sulfonyl fluorides—a cornerstone of "SuFEx" click chemistry [7]. This compound’s specific synthesis leverages halogen-exchange ("Halex") fluorination, where sulfonyl chloride acts as a disposable activating group to facilitate nucleophilic aromatic substitution. For instance, electron-deficient pyridinyl chlorides undergo Halex with KF to install fluorine, bypassing hazardous hydrogen fluoride .
This compound is a high-value building block in medicinal chemistry and agrochemical synthesis. Its applications include:
Table 2: Commercial Procurement Specifications
| Supplier | Catalog ID | Purity | Packaging | Stock Status | |
|---|---|---|---|---|---|
| BLD Pharmatech | BD284119 | ≥95% | Bulk quantities | Out of stock | |
| ChemScene | CS-0185294 | ≥98% | 100 mg to 5 g units | Limited | [3] [4] |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0